Dopamine quinone
Overview
Description
Synthesis Analysis
Dopamine quinone formation involves the oxidation of dopamine, which can occur enzymatically or non-enzymatically in the presence of metal ions or other oxidizing agents. For example, the interaction between dopamine and linoleic acid hydroperoxide in the presence of ferrous ions results in the formation of dopamine quinone alongside other oxidation products, indicating a complex mechanism that does not solely rely on hydroxyl radical formation but involves direct interaction with metal-chelated dopamine (Pezzella et al., 1997).
Molecular Structure Analysis
The molecular structure of dopamine quinone allows for its reactivity towards nucleophiles, including proteins and DNA. This reactivity is attributed to its quinone structure, which can undergo further modifications, such as cyclization or conjugation with cellular nucleophiles, leading to toxic species contributing to neuronal damage and degeneration (Bisaglia, Mammi, & Bubacco, 2007).
Chemical Reactions and Properties
Dopamine quinone can react with various cellular components, including nucleophilic amino acids in proteins, to form adducts that may impair protein function or contribute to the formation of toxic aggregates. For instance, the reaction of dopamine quinone with cysteine residues can lead to modifications detrimental to neuronal health and function, highlighting its potential role in neurodegenerative diseases (Zhang & Dryhurst, 1995).
Scientific Research Applications
1. Neurological Disorders and Dopamine Quinone
- Dopamine Metabolism and Neurological Disorders : Dopamine quinones are implicated in the pathophysiology of neurological disorders like Parkinson's disease. The disturbances in dopamine metabolism can lead to the accumulation of o-quinones, which are neurotoxic and act as precursors in neuromelanin synthesis. This is crucial for monitoring changes contributing to disease development (González-Sepúlveda et al., 2020).
- Protective Effects Against Neurotoxicity : Research has shown that metallothionein can protect against dopamine quinone-induced neurotoxicity. This highlights the protective mechanisms that can mitigate the harmful effects of dopamine quinone in neurological conditions (Miyazaki et al., 2007).
2. Interaction with Proteins and Substances
- Dopamine Quinone and Protein Interaction : The formation of dopamine quinone can lead to the interaction with cysteine residues in proteins, forming quinoproteins. This interaction is significant in understanding the molecular pathways in diseases like Parkinson's (Miyazaki & Asanuma, 2009).
- Influence on Dopaminergic Neurons : Studies have demonstrated the impact of dopamine quinone on dopaminergic neurons, specifically in the context of Parkinson's disease. This includes the interaction with key molecules related to the disease's pathogenesis (Asanuma et al., 2008).
3. Detection and Measurement Techniques
- Adsorption Properties for Detection : The adsorption properties of dopamine derivatives like dopamine o-quinone on carbon nanotubes have been studied. This research is crucial for developing detection methods for dopamine and its derivatives, which are important in conditions like Parkinson’s disease (Kim & Kim, 2020).
- Electrochemical Studies for Measurement : Electrochemical methods have been explored for the detection of dopamine quinone, considering its importance as a neurotransmitter and its role in various diseases. This includes studying the reactivity of dopamine on platinum single crystal electrode surfaces (Chumillas et al., 2013).
Safety And Hazards
Dopamine (DA) and its metabolites containing two hydroxyl residues exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive DA and DOPA quinones . Quinone formation is closely linked to other representative hypotheses such as mitochondrial dysfunction, inflammation, oxidative stress, and dysfunction of the ubiquitin-proteasome system, in the pathogenesis of neurodegenerative diseases such as Parkinson’s disease and methamphetamine-induced neurotoxicity .
Future Directions
Polydopamine and polydopamine-derived nanoparticles are found with excessive adhesiveness, redox activity, photothermal conversion capacity, paramagnetism, and conductivity other than excellent biocompatibility, and hydrophilicity . In the future, advances about polydopamine nanoparticles in tissue engineering applications are expected, including the repair of bone, cartilage, skin, heart, and nerve, to provide strategies for future biomaterial design .
properties
IUPAC Name |
4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXZWUZIOASKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198716 | |
Record name | Dopamine quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dopamine quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dopamine quinone | |
CAS RN |
50673-96-6 | |
Record name | Dopamine quinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopamine quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopamine quinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dopamine quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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